molecular formula C5H5BrN2O2S B1523948 5-Bromopyridine-2-sulfonamide CAS No. 19642-68-3

5-Bromopyridine-2-sulfonamide

Cat. No. B1523948
CAS RN: 19642-68-3
M. Wt: 237.08 g/mol
InChI Key: XZPDTZOKNNJLTQ-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonamide is a chemical compound that belongs to the class of organosulfur compounds. It contains a pyridine ring, which is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The compound also contains a sulfonamide group (-SO2NH2), which is characteristic of sulfonamides, a class of synthetic antimicrobial drugs .

Scientific Research Applications

Cross-Coupling Reactions

5-Bromopyridine-2-sulfonamide serves as a key precursor in cross-coupling reactions, enabling the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. These reactions are catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione under specific conditions, expanding the library of sulfonamide derivatives with potential pharmaceutical applications (Han, 2010).

Novel Detection Methods

The compound has found use in the development of biosensors for the detection of sulfapyridine, a sulfonamide antibiotic. This includes the synthesis of novel electrochemical biosensors based on gold microelectrodes modified with magnetic nanoparticles for high efficient detection, applicable in food safety and environmental monitoring (El Hassani et al., 2017).

Drug Development and Therapeutics

Research into sulfonamide drugs like sulfasalazine, which is cleaved into active metabolites in the lower bowel for the treatment of inflammatory bowel disease, provides insight into the therapeutic potential of sulfonamide derivatives. The development of water-soluble polymers for site-specific drug release is one such application, demonstrating the versatility and importance of sulfonamide chemistry in medicinal applications (Brown et al., 1983).

Catalysis and Synthesis

This compound derivatives have been utilized in catalytic processes for the synthesis of diverse organic compounds. For example, the development of a novel N-bromo sulfonamide reagent has facilitated the synthesis of pyrazole derivatives through a one-pot condensation reaction, showcasing the role of this compound derivatives in enabling efficient and scalable organic synthesis (Khazaei et al., 2014).

Efficient Synthesis Techniques

The compound is instrumental in the efficient and scalable synthesis of pyridine sulfonamides, highlighting its utility in the preparation of compounds with potential pharmaceutical and chemical applications. Techniques involving halogen―metal exchange and subsequent reactions have been established, underscoring the compound's importance in synthetic chemistry (Emura et al., 2011).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 5-bromopyridine-2-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a crucial component for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthase by this compound disrupts the synthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication in bacteria, preventing their growth and proliferation .

Pharmacokinetics

It is generally known that sulfonamides have high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may readily cross biological membranes .

Result of Action

The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and proliferation . This is due to the disruption of DNA synthesis, which is crucial for cell division and growth .

Action Environment

The action of this compound, like other sulfonamides, is influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability and efficacy .

Future Directions

Sulfonimidates, a class of organosulfur compounds that includes 5-Bromopyridine-2-sulfonamide, have seen a resurgence in interest as intermediates to access other important organosulfur compounds. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

properties

IUPAC Name

5-bromopyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPDTZOKNNJLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19642-68-3
Record name 5-bromopyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 4 mL vial equipped with a magnetic stir bar were added 5-bromopyridine-2-sulfonyl chloride hydrochloride (250 mg, 0.853 mmol) and ammonium hydroxide (1329 μL, 34.1 mmol) to give a white suspension, which was heated to 70° C. in a sand bath overnight. The solvent was subsequently evaporated to give the title compound, which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1329 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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